molecular formula C6H3BrFNO B7888664 2-Bromo-3-fluoroisonicotinaldehyde

2-Bromo-3-fluoroisonicotinaldehyde

Cat. No.: B7888664
M. Wt: 204.00 g/mol
InChI Key: WXWCXVNMFZTDCP-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoroisonicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO. It is a halogenated derivative of isonicotinaldehyde, featuring both bromine and fluorine atoms on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Isonicotinaldehyde: One common synthetic route involves the halogenation of isonicotinaldehyde using bromine and fluorine sources under controlled conditions.

  • Sandmeyer Reaction: Another method is the Sandmeyer reaction, where an amine derivative of isonicotinaldehyde is converted to the halogenated product using copper(I) bromide and hydrogen fluoride.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2-bromo-3-fluoroisonicotinol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-3-fluoroisonicotinic acid.

  • Reduction: 2-Bromo-3-fluoroisonicotinol.

  • Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-fluoroisonicotinaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-3-fluoroisonicotinaldehyde exerts its effects depends on the specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromopyridine-3-carboxaldehyde: Lacks the fluorine atom.

  • 3-Fluoroisonicotinaldehyde: Lacks the bromine atom.

  • 2-Bromo-3-chloroisonicotinaldehyde: Contains chlorine instead of fluorine.

Uniqueness: 2-Bromo-3-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and biological activity compared to its analogs.

This compound's unique combination of halogens makes it a valuable tool in various scientific and industrial applications, contributing to advancements in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCXVNMFZTDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-94-2
Record name 2-Bromo-3-fluoroisonicotinaldehyde
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